(-)-Normacromerine-d3
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Overview
Description
(-)-Normacromerine-d3 is a deuterated derivative of normacromerine, a compound known for its pharmacological properties The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s metabolic stability and pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Normacromerine-d3 typically involves the deuteration of normacromerine. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.
Chemistry:
Isotope Labeling: this compound is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology:
Metabolic Studies: The deuterium atoms in this compound provide a tool for studying metabolic processes and enzyme interactions.
Medicine:
Pharmacokinetics: Research on this compound helps in understanding the pharmacokinetics of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry:
Drug Development: The compound is used in the development of new pharmaceuticals with enhanced properties.
Mechanism of Action
The mechanism of action of (-)-Normacromerine-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, leading to altered pharmacological effects. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Normacromerine: The non-deuterated form of the compound.
Deuterated Analogues: Other deuterated derivatives of normacromerine.
Uniqueness: (-)-Normacromerine-d3 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and metabolic properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)-2-(trideuteriomethylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCQAULQIAOEP-XYFUXNRQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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